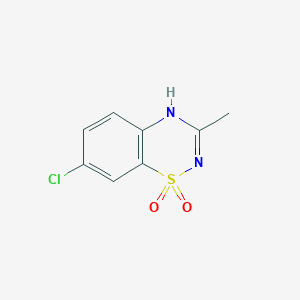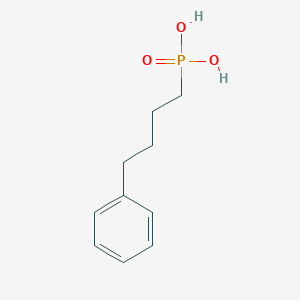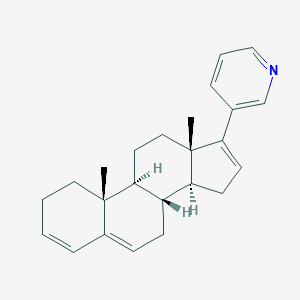
Anhydro Abiraterone
Vue d'ensemble
Description
Anhydro Abiraterone is an impurity of Abiraterone . Abiraterone is a steroidal cytochrome P 450 17α-hydroxylase-17,20-lyase inhibitor (CYP17), and is currently undergoing phase II clinical trials as a potential drug for the treatment of androgen-dependent prostate cancer .
Synthesis Analysis
The synthesis of Abiraterone involves a Suzuki–Miyaura coupling approach by a new heterogeneous palladium catalyst, Pd-NPs@Zn-MOF . This process has been reported to overcome several potential drawbacks of large-scale synthesis, including the formation of side products that are difficult to remove without tedious chromatographic purification .Molecular Structure Analysis
The molecular formula of Anhydro Abiraterone is C24H29N . It is a steroidal compound with a molecular weight of 331.5 g/mol .Chemical Reactions Analysis
Abiraterone acetate, a prodrug, is converted predominantly pre-systemically to its active metabolite abiraterone via esterase-catalyzed hydrolysis . The development of abiraterone acetate tablets prepared using nanocrystal technology has been reported to overcome the drawbacks of normal tablets by enhancing the in vitro dissolution rate and oral bioavailability .Applications De Recherche Scientifique
Abiraterone, a potent inhibitor of the steroidogenic enzyme CYP17A1, suppresses tumor growth in patients with CRPC. Resistance to abiraterone may occur through mechanisms including upregulation of CYP17A1, and/or induction of androgen receptor (AR) and AR splice variants that confer ligand-independent AR transactivation (Mostaghel et al., 2011).
Factors such as the neutrophil/lymphocyte ratio (NLR) and restricted metastatic spread are associated with prostate-specific antigen (PSA) response to abiraterone in patients with metastatic CRPC (Leibowitz-Amit et al., 2014).
Abiraterone combined with prednisone showed frequent and durable clinical responses in men with metastatic CRPC without prior chemotherapy or CYP17-targeted therapy. The confounding effect of bone scan flare on patient management and interpretation of results needs further investigation (Ryan et al., 2011).
The synthesis of abiraterone analogues to improve selectivity and reduce side effects associated with steroidal compounds. Some analogues showed comparable activity to abiraterone and better selectivity against other cytochrome P450 enzymes (Pinto-Bazurco Mendieta et al., 2008).
A study on low-dose abiraterone with food versus standard dose in castration-resistant prostate cancer indicated that low-dose abiraterone is noninferior to standard dosing with respect to PSA metrics. This could have pharmacoeconomic implications for treatment (Szmulewitz et al., 2018).
Abiraterone's inhibition of 3β-hydroxysteroid dehydrogenase, in addition to CYP17A1, indicates a dual mode of action that might be exploited to reverse resistance to CYP17A1 inhibition (Li et al., 2012).
Abiraterone's clinical success demonstrated that CRPC, previously regarded as androgen-independent, is still driven, at least in part, by androgens. Abiraterone acts on multiple targets, contributing to its clinical benefits and adverse effects (Yin & Hu, 2014).
Safety And Hazards
Abiraterone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Propriétés
IUPAC Name |
3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZGFPQCCUTDPH-NHFPKVKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273491 | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydro Abiraterone | |
CAS RN |
154229-20-6 | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydro abiraterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDRO ABIRATERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNX2GEV6HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



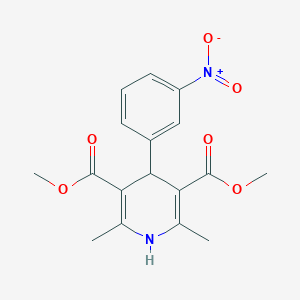
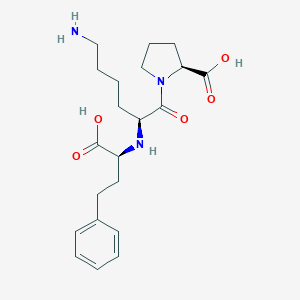

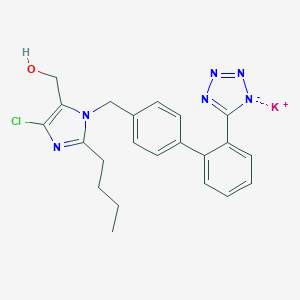
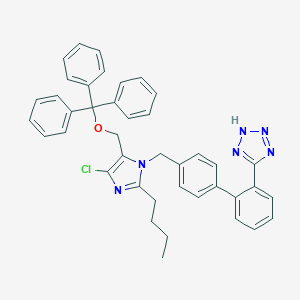
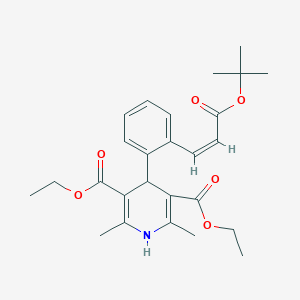
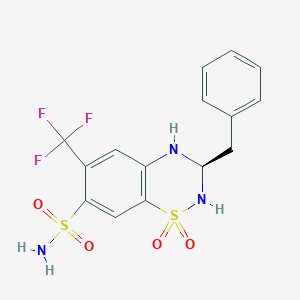
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)
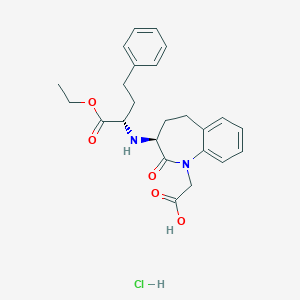
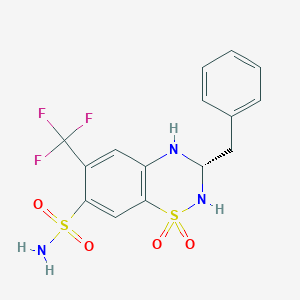
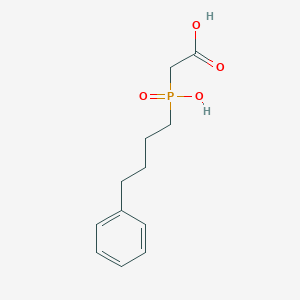
![6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone](/img/structure/B193172.png)
